molecular formula C14H11F B8472988 1,1'-Biphenyl, 4-ethenyl-2-fluoro- CAS No. 63444-55-3

1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Cat. No. B8472988
M. Wt: 198.23 g/mol
InChI Key: NTYHSGAJVIGSEY-UHFFFAOYSA-N
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Patent
US04329507

Procedure details

In 750 ml. of carbon tetrachloride was dissolved 10 g of 2-fluoro-4-ethylbiphenyl. Then to the solution were added 10 g of N-bromosuccinimide and 0.1 g of benzoyl peroxide. After cooling, a solid substance was filtered off, and from the filtrate containing α-(2-fluoro-4-biphenylyl)ethyl bromide was distilled off the carbon tetrachloride. The residue thus obtained was dissolved in 500 ml. of ethyl alcohol, and then added with 17 g of potassium hydroxide. The resultant mixture was refluxed under heating for 1 hour. After cooling, the reaction mixture was poured into 2.5 l. of water, and then subjected to extraction with benzene. The benzene layer was washed with water, and dried with magnesium sulfate. The benzene in the layer was distilled off, and the resulting residue was subjected to column chromatography. From hexane eluate was obtained 5.5 g of 2-fluoro-4-vinylbiphenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)(Cl)Cl.[F:6][C:7]1[CH:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.BrN1C(=O)CCC1=O.[OH-].[K+]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C>[F:6][C:7]1[CH:12]=[C:11]([CH:13]=[CH2:14])[CH:10]=[CH:9][C:8]=1[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)CC)C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
a solid substance was filtered off
ADDITION
Type
ADDITION
Details
from the filtrate containing α-(2-fluoro-4-biphenylyl)ethyl bromide
DISTILLATION
Type
DISTILLATION
Details
was distilled off the carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 2.5 l
EXTRACTION
Type
EXTRACTION
Details
of water, and then subjected to extraction with benzene
WASH
Type
WASH
Details
The benzene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The benzene in the layer was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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